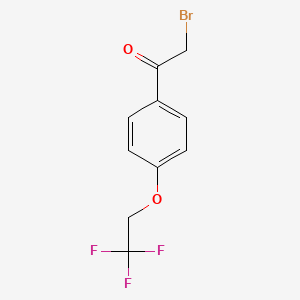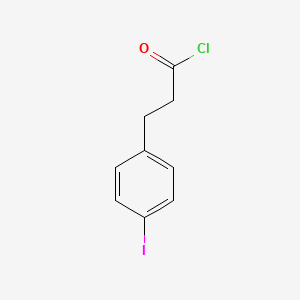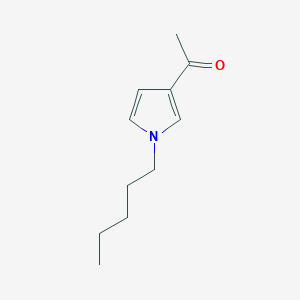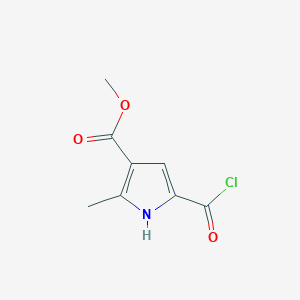
Ethyl 2-iminotetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-iminotetrahydrofuran-3-carboxylate is a heterocyclic compound with a unique structure that includes an imine group and a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iminotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl 2-oxo-tetrahydrofuran-3-carboxylate with an appropriate amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-iminotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-iminotetrahydrofuran-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-iminotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the tetrahydrofuran ring can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Ethyl 2-iminotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminotetrahydrofuran-3-carboxylate: Differing by the presence of an amino group instead of an imine group.
Ethyl 2-iminotetrahydropyran-3-carboxylate: Differing by the presence of a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness: The presence of both the imine group and the tetrahydrofuran ring in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
ethyl 2-iminooxolane-3-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h5,8H,2-4H2,1H3 |
Clave InChI |
MOPDCAVSZMIHEN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCOC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


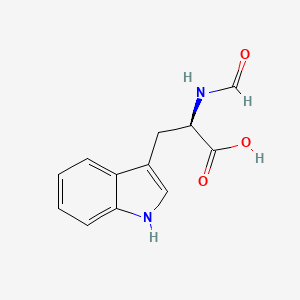

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)


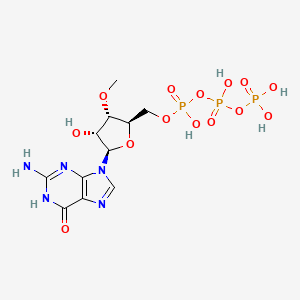
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
